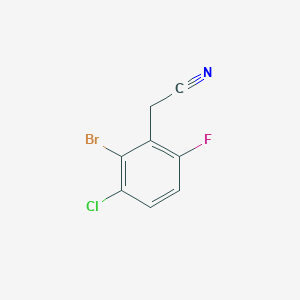
2-(2-Bromo-3-chloro-6-fluorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-3-chloro-6-fluorophenyl)acetonitrile is an organic compound characterized by a bromine, chlorine, and fluorine atom on a phenyl ring, with an acetonitrile group attached to it. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation of Phenyl Acetonitrile: Starting with phenyl acetonitrile, the compound undergoes halogenation reactions to introduce bromine, chlorine, and fluorine atoms at specific positions on the phenyl ring.
Cross-Coupling Reactions: Utilizing cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of the phenyl ring is coupled with a halogenated acetonitrile.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions and cross-coupling processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Bromo-3-chloro-6-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution Reactions: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and reaction conditions such as polar aprotic solvents are employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various functionalized phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromo-3-chloro-6-fluorophenyl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, such as anticancer and anti-inflammatory activities.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 2-(2-Bromo-3-chloro-6-fluorophenyl)acetonitrile exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
2-(2-Bromo-3-chlorophenyl)acetonitrile: Lacks the fluorine atom.
2-(2-Bromo-6-fluorophenyl)acetonitrile: Lacks the chlorine atom.
2-(3-Chloro-6-fluorophenyl)acetonitrile: Lacks the bromine atom.
Uniqueness: 2-(2-Bromo-3-chloro-6-fluorophenyl)acetonitrile is unique due to the presence of all three halogens (bromine, chlorine, and fluorine) on the phenyl ring, which significantly influences its chemical reactivity and biological activity.
This comprehensive overview highlights the importance of this compound in scientific research and its potential applications across various fields
Propiedades
Fórmula molecular |
C8H4BrClFN |
|---|---|
Peso molecular |
248.48 g/mol |
Nombre IUPAC |
2-(2-bromo-3-chloro-6-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrClFN/c9-8-5(3-4-12)7(11)2-1-6(8)10/h1-2H,3H2 |
Clave InChI |
BMAHZLSOJVYZOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)CC#N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


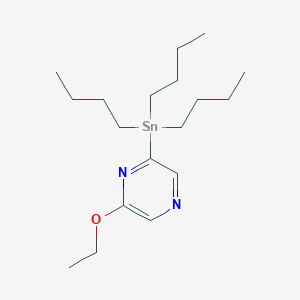

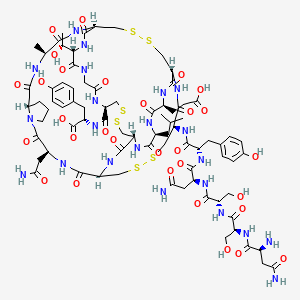
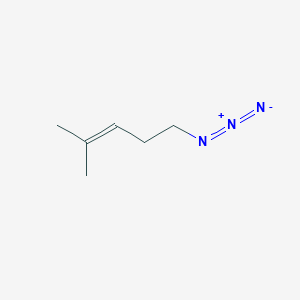
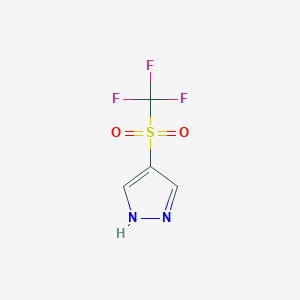
![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)
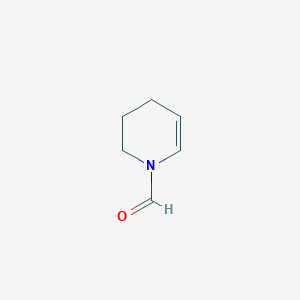
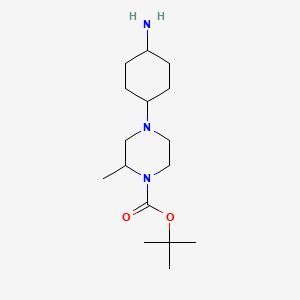
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B15361283.png)
![3Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;hydrochloride](/img/structure/B15361287.png)
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B15361301.png)
![6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15361314.png)
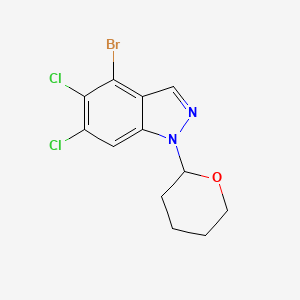
![but-2-enedioic acid;tert-butyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15361322.png)
